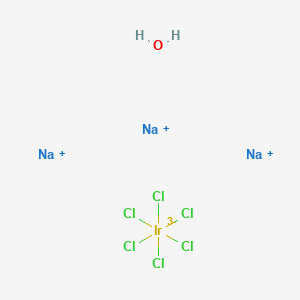
Sodium hexachloroiridate(III) hydrate
説明
Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na3IrCl6 · xH2O . It is used as a reagent for High-Performance Liquid Chromatography (HPLC), including analyses of peptides and proteins .
Molecular Structure Analysis
The molecular weight of Sodium hexachloroiridate(III) hydrate is 473.90 g/mol (anhydrous basis) . The linear formula is Na3IrCl6 · xH2O .Physical And Chemical Properties Analysis
Sodium hexachloroiridate(III) hydrate is a green to green-brown powder . It is soluble in water (31.46 g/100 g at 15°C), insoluble in ethanol, and very slightly soluble in acetone .科学的研究の応用
Radiochemical Processes : Sodium hexachloroiridate(III) has been investigated for its radiochemical processes, particularly in the context of reduction reactions in crystals. Hydration and dehydration effects on neutron irradiated sodium hexachloroiridate were studied, showing that water of hydration and ammonium ions lead to a smaller proportion of Ir(IV) species. This research provides insights into the behavior of sodium hexachloroiridate(III) under neutron irradiation and its potential applications in nuclear chemistry and materials science (Cabral & Maddock, 1967).
Catalysis in Aromatic Hydrogen Isotope Exchange Reactions : The compound has been utilized as a homogeneous catalyst in hydrogen isotope exchange reactions between benzenoid compounds and water. This application is significant for isotopic labeling and studies related to molecular interactions and mechanisms in organic chemistry (Lukey, Long & Garnett, 1995).
Stability in Electrochemical Mass Transfer Measurements : The stability of hexachloroiridate redox couples has been compared to that of hexacyanoferrate in electrochemical mass transfer measurements. This study is important for understanding the suitability of sodium hexachloroiridate(III) in electrochemical applications, particularly in reactors and other systems where redox reactions are crucial (Weusten, Groot & van der Schaaf, 2020).
Radiolytic Oxidation Stability : Investigations into the radiolytic oxidation stability of sodium hexachloroiridate(III) solutions have been conducted. This research is important for applications involving irradiation processes and the stability of ionic solutions under various conditions (Li & Hanrahan, 1994).
Electrochemical Studies : The compound has been used in electrochemical studies, such as in experiments involving cyclic voltammetry. These studies are important for understanding the electrochemical properties of sodium hexachloroiridate(III) and its potential use in sensors, batteries, and other electrochemical devices (Petrovic, 2000).
Electron Acceptor in Plant Research : Sodium hexachloroiridate(III) has been explored as an electron acceptor in studies involving plant plasma membrane redox systems. This application is crucial for understanding electron transfer processes in plants and can have implications in plant physiology and biochemistry research (Lüthen & Böttger, 1988).
Safety And Hazards
Sodium hexachloroiridate(III) hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
trisodium;hexachloroiridium(3-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIVDVTQZORNM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2IrNa3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718702 | |
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hexachloroiridate(III) hydrate | |
CAS RN |
123334-23-6 | |
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



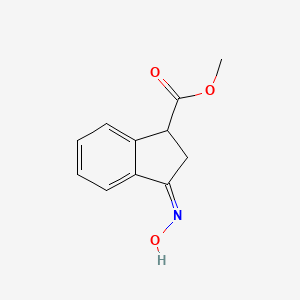
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)
![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

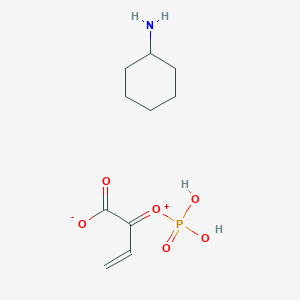
![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)
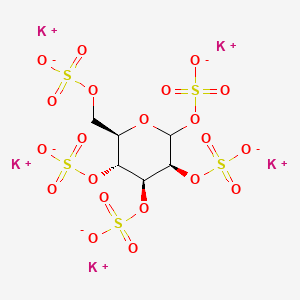
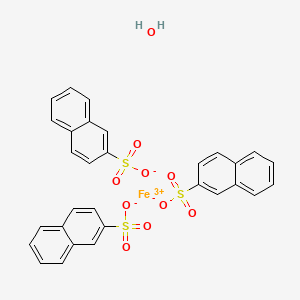
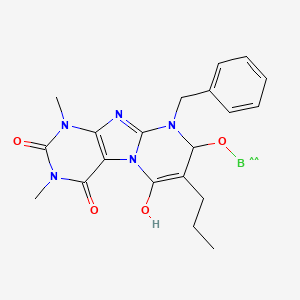
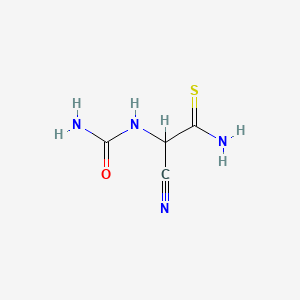
![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)